Potassium 1,1,2,3,3,3-hexafluoro-2-(trifluoromethyl)propanesulphonate

Description

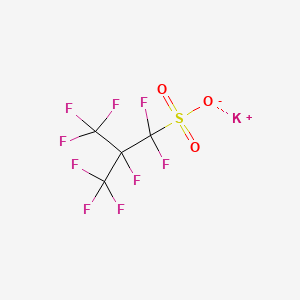

Potassium 1,1,2,3,3,3-hexafluoro-2-(trifluoromethyl)propanesulphonate is a fluorinated organosulfonate salt characterized by a fully substituted trifluoromethyl group and a sulfonate anion bound to potassium. This compound belongs to the broader class of per- and polyfluoroalkyl substances (PFAS), which are known for their chemical stability, thermal resistance, and surfactant properties due to strong carbon-fluorine bonds .

Properties

CAS No. |

93762-10-8 |

|---|---|

Molecular Formula |

C4F9KO3S |

Molecular Weight |

338.19 g/mol |

IUPAC Name |

potassium;1,1,2,3,3,3-hexafluoro-2-(trifluoromethyl)propane-1-sulfonate |

InChI |

InChI=1S/C4HF9O3S.K/c5-1(2(6,7)8,3(9,10)11)4(12,13)17(14,15)16;/h(H,14,15,16);/q;+1/p-1 |

InChI Key |

KIAYLFPLRHWXFS-UHFFFAOYSA-M |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)(C(F)(F)S(=O)(=O)[O-])F.[K+] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Potassium 1,1,2,3,3,3-hexafluoro-2-(trifluoromethyl)propanesulphonate typically involves the reaction of hexafluoropropanol with trifluoromethylsulfonic acid in the presence of a potassium base. The reaction conditions often require controlled temperatures and the use of solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .

Chemical Reactions Analysis

Potassium 1,1,2,3,3,3-hexafluoro-2-(trifluoromethyl)propanesulphonate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: One of the most notable reactions is nucleophilic substitution, where the fluorine atoms can be replaced by other nucleophiles. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.

Scientific Research Applications

Potassium 1,1,2,3,3,3-hexafluoro-2-(trifluoromethyl)propanesulphonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions, particularly those involving fluorination.

Biology: The compound’s unique properties make it useful in biochemical studies, including enzyme inhibition and protein modification.

Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific molecular pathways.

Industry: It is used in the production of specialty chemicals, including surfactants and polymers

Mechanism of Action

The mechanism by which Potassium 1,1,2,3,3,3-hexafluoro-2-(trifluoromethyl)propanesulphonate exerts its effects involves its high polarity and ability to participate in hydrogen bonding. These properties enable it to act as a catalyst or promoter in various chemical reactions, particularly those involving electrophilic aromatic substitution. The molecular targets and pathways involved include interactions with specific enzymes and proteins, which can lead to changes in their activity and function .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related fluorinated potassium salts and derivatives:

Key Properties and Research Findings

Thermal and Chemical Stability :

- The sulfonate group in the target compound enhances ionic conductivity and solubility in polar solvents, making it suitable for electrochemical applications . In contrast, the disulfonimide derivative (CAS 588668-97-7) exhibits higher thermal stability due to its rigid, bicyclic structure, with decomposition temperatures exceeding 300°C .

- The propionate derivative (CAS 67118-57-4) demonstrates exceptional chemical inertness, attributed to its perfluorinated ether linkages, which resist hydrolysis even under acidic conditions .

Environmental and Toxicological Profiles :

- All compounds listed are PFAS derivatives, raising concerns about environmental persistence and bioaccumulation. Studies on analogous PFAS show detection in environmental samples (e.g., roe deer tissues) via high-resolution mass spectrometry, highlighting their ubiquity .

- The sulfonamide variant (CAS 93762-12-0) is classified under OECD PFAS categories, indicating regulatory scrutiny despite incomplete toxicological data .

Applications :

- The target compound’s sulfonate group suggests utility in lithium-ion battery electrolytes or as a surfactant .

- The disulfonimide (CAS 588668-97-7) is employed in advanced battery systems due to its high ionic conductivity and stability .

- The propionate derivative (CAS 67118-57-4) is used in firefighting foams and coatings for its hydrophobic properties .

Biological Activity

Potassium 1,1,2,3,3,3-hexafluoro-2-(trifluoromethyl)propanesulphonate (commonly referred to as potassium hexafluoropropanesulfonate) is a fluorinated compound with significant industrial applications. Its unique chemical structure imparts distinctive properties that influence its biological activity. This article examines the biological activity of this compound, including its toxicity, interactions with biological systems, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula for potassium hexafluoropropanesulfonate is . It features a sulfonate group attached to a highly fluorinated alkyl chain. The presence of fluorine atoms contributes to its stability and hydrophobic characteristics, making it a subject of interest in both environmental chemistry and biochemistry.

| Property | Value |

|---|---|

| Molecular Weight | 236.0358 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in polar solvents |

| pH | Neutral |

Toxicity and Environmental Impact

Research indicates that highly fluorinated compounds can pose environmental risks. According to the Swedish Chemicals Agency, substances like potassium hexafluoropropanesulfonate may contribute to long-term ecological effects due to their persistence in the environment and potential bioaccumulation . The compound's toxicity profile is still under investigation; however, it has been classified under categories that suggest it is "not likely to present an unreasonable risk" based on current data .

Interaction with Biological Systems

Studies have shown that fluorinated compounds can interact with biological membranes due to their unique hydrophobic properties. These interactions can affect cellular processes such as membrane permeability and protein function. For instance, ionic liquids similar to potassium hexafluoropropanesulfonate have been observed to influence microbial growth and enzyme activity .

Case Study: Enzyme Stability

A notable study involving Bacillus amyloliquefaciens demonstrated that certain enzymes remained stable in the presence of ionic liquids, including those similar to potassium hexafluoropropanesulfonate. The enzyme BapIL exhibited activity even at high concentrations of ionic liquids, indicating potential applications in biocatalysis where traditional solvents may inhibit enzyme function .

Potential Applications

Given its stability and unique properties, potassium hexafluoropropanesulfonate could find applications in various fields:

- Biocatalysis : As demonstrated by the enzyme stability studies, this compound may facilitate reactions in non-aqueous environments.

- Environmental Remediation : Its ability to interact with pollutants could be harnessed for cleaning contaminated sites.

- Industrial Processes : Its properties may benefit manufacturing processes requiring stable solvents.

Q & A

Q. What are the recommended synthetic pathways for Potassium 1,1,2,3,3,3-hexafluoro-2-(trifluoromethyl)propanesulphonate, and what critical parameters influence reaction yield?

Methodological Answer: Synthesis of this compound likely involves nucleophilic substitution or sulfonation reactions. For example, analogous fluorinated sulfonates are synthesized via reactions between fluorinated alcohols and sulfur trioxide derivatives under anhydrous conditions . Key parameters include:

- Temperature control : Reactions often require cryogenic conditions (−40°C to 0°C) to prevent decomposition of fluorinated intermediates.

- Solvent selection : Ethers (e.g., THF) or fluorinated solvents (e.g., hexafluorobenzene) are preferred for their inertness and ability to stabilize reactive intermediates.

- Stoichiometry : Excess sulfonating agents (e.g., chlorosulfonic acid) may improve yield, but side reactions (e.g., over-sulfonation) must be monitored via <sup>19</sup>F NMR .

Q. What safety protocols are essential for handling this compound, given limited toxicological data?

Methodological Answer: While direct toxicological data for this compound are scarce, safety protocols should align with those for structurally similar perfluorinated sulfonates (e.g., PFOS analogs):

- PPE : Use fluoropolymer-lined gloves (e.g., Viton®) and full-face respirators with organic vapor cartridges to prevent dermal/airway exposure .

- Ventilation : Conduct reactions in fume hoods with HEPA filters to capture volatile fluorinated byproducts.

- Waste disposal : Neutralize residual acidity with sodium bicarbonate before incineration at >1,000°C to prevent PFAS formation .

Q. Which analytical techniques are optimal for characterizing purity and structural integrity?

Methodological Answer:

- NMR spectroscopy : <sup>19</sup>F NMR is critical for confirming fluorination patterns (δ −70 to −120 ppm for CF3 groups) .

- Mass spectrometry (HRMS) : Electrospray ionization (ESI) in negative ion mode detects sulfonate anions (e.g., [M–K]<sup>−</sup>).

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >250°C typical for fluorinated sulfonates) .

Advanced Research Questions

Q. How can computational methods predict the compound’s solubility and phase behavior in electrolyte systems?

Methodological Answer: Use density functional theory (DFT) to calculate Hansen solubility parameters and the Peng-Robinson equation of state for phase behavior modeling . For electrolyte applications:

Q. How can researchers resolve contradictions in hazard classification between regulatory frameworks?

Methodological Answer: Conflicting classifications (e.g., EU vs. non-EU registries) arise from data gaps in ecotoxicity. A tiered testing strategy is recommended:

Q. What are the mechanistic insights into its performance as a conducting salt in lithium-ion batteries?

Methodological Answer:

- Electrochemical stability : Cyclic voltammetry (0–5 V vs. Li/Li<sup>+</sup>) evaluates oxidative stability at cathode interfaces.

- SEI formation : Use XPS to analyze solid electrolyte interphase (SEI) composition on graphite anodes after cycling.

- Comparative studies : Benchmark against LiPF6 or LiTFSI in terms of ionic conductivity (σ >1 mS/cm at 25°C is desirable) .

Q. What degradation pathways occur under environmental or biological conditions, and how can persistence be mitigated?

Methodological Answer:

- Hydrolysis : Test stability in aqueous buffers (pH 3–10) at 50°C; fluorinated sulfonates typically resist hydrolysis but may degrade under UV/sonication.

- Microbial degradation : Use soil microcosms spiked with <sup>14</sup>C-labeled compound to track mineralization to CO2.

- Advanced oxidation : Evaluate ozonation or plasma treatment for breaking C–F bonds, monitored via fluoride ion-selective electrode .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.